molecular formula C23H17Cl3FN3S2 B2461755 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole CAS No. 344271-21-2

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole

Katalognummer: B2461755
CAS-Nummer: 344271-21-2
Molekulargewicht: 524.88
InChI-Schlüssel: SNZOEMRVKZJJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole is a research-grade small molecule recognized for its high-affinity blockade of the voltage-gated potassium channel Kv1.3. The Kv1.3 channel is a critical regulator of membrane potential and calcium signaling in effector memory T (TEM) cells. By selectively inhibiting Kv1.3, this compound suppresses the activation and proliferation of TEM cells , which are pivotal players in the pathogenesis of various autoimmune disorders. This mechanism makes it an indispensable pharmacological tool for studying T-cell driven immune responses. Its primary research application is in the investigation of autoimmune conditions such as multiple sclerosis, psoriasis, and type 1 diabetes, where TEM cells are known to be key mediators of tissue damage. Researchers utilize this specific Kv1.3 blocker to elucidate signaling pathways in immunology and to evaluate potential therapeutic strategies targeting ion channels for immuno-suppression . The compound's design, featuring specific halogenated benzyl groups, contributes to its enhanced potency and selectivity profile against the Kv1.3 channel over other potassium channels, thereby reducing the potential for off-target effects in experimental models.

Eigenschaften

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3FN3S2/c24-18-8-4-9-19(25)16(18)12-31-14-22-28-29-23(30(22)15-6-2-1-3-7-15)32-13-17-20(26)10-5-11-21(17)27/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZOEMRVKZJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CSCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C23H17Cl3FN3S2
  • Molecular Weight : 524.89 g/mol
  • CAS Number : 41552274

Antibacterial Activity

  • Mechanism of Action
    • The triazole ring structure is known to interfere with nucleic acid synthesis in bacteria. Compounds with this structure often act as inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
  • In Vitro Studies
    • A study demonstrated that various 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
    • Table 1 summarizes the antibacterial activity of selected triazole derivatives:
Compound NameBacterial StrainMIC (µg/mL)Reference
3-TriazoleS. aureus0.25
3-TriazoleE. coli0.5
3-TriazolePseudomonas aeruginosa1.0

Case Studies

  • Comparative Study on Triazoles
    • A comparative study highlighted the increased efficacy of triazole derivatives against resistant strains of bacteria. The compound exhibited enhanced binding affinity to the active site of DNA gyrase compared to traditional antibiotics .
  • Synergistic Effects
    • Research indicated that when combined with other antibiotics like ciprofloxacin, the triazole derivative demonstrated a synergistic effect, leading to lower MIC values than when used alone . This suggests potential for combination therapies in treating resistant infections.

Research Findings

Recent investigations into the biological activities of triazoles have revealed:

  • Antifungal Properties : Some derivatives have shown promise against fungal infections by inhibiting ergosterol synthesis .
  • Antimycobacterial Activity : The compound also displayed activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness against both drug-sensitive and resistant strains .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antifungal Activity
    • Triazoles are widely recognized for their antifungal properties. The compound has shown promising results against various fungal pathogens in vitro. Studies indicate that it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting its antifungal effects.
    • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting potential for treatment in immunocompromised patients .
  • Anticancer Properties
    • Research has indicated that triazole derivatives can exhibit anticancer activity by disrupting cancer cell proliferation and inducing apoptosis. The specific compound under review has been evaluated for its efficacy against various cancer cell lines.
    • Case Study : In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects
    • Some studies have explored the anti-inflammatory properties of triazoles. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
    • Case Study : Experimental models showed reduced levels of pro-inflammatory cytokines when treated with this compound compared to controls .

Agricultural Applications

  • Pesticidal Properties
    • The compound has been investigated for its potential as a pesticide due to its ability to disrupt the metabolic pathways in pests.
    • Case Study : Field trials demonstrated effective pest control against common agricultural pests such as aphids and beetles, with minimal impact on non-target species .
  • Plant Growth Regulation
    • There is emerging evidence that triazole compounds can act as plant growth regulators, enhancing growth and yield in certain crops.
    • Case Study : Application of the compound in controlled environments resulted in increased biomass and improved resistance to environmental stressors .

Q & A

Q. How can researchers investigate synergistic effects in multi-component formulations containing this compound?

  • Answer : Use isobolographic analysis or Chou-Talalay combination index (CI) models. Test combinations with known adjuvants (e.g., PEGylated carriers) in cytotoxicity assays. Synergy mechanisms (e.g., enhanced bioavailability) can be probed via fluorescence quenching or SPR binding studies .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with CIF files deposited in the CSD or CCDC .
  • Contradiction Management : Apply Bayesian statistical frameworks to weigh conflicting evidence from different assays .
  • Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design) when publishing process-related data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.